molecular formula C12H13N3 B15070091 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline

4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B15070091
M. Wt: 199.25 g/mol
InChI Key: VTHYMQJYAFJODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a pyrazole ring fused to a tetrahydroquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazole-tetrahydroquinoline compounds .

Scientific Research Applications

4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

    Tetrahydroquinoline derivatives: Compounds with the tetrahydroquinoline core also show comparable chemical reactivity and applications.

Uniqueness

4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the pyrazole and tetrahydroquinoline rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile modifications and the potential for enhanced biological activity compared to simpler analogs .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H13N3/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-15-12/h1-4,6,8,10,13H,5,7H2,(H,14,15)

InChI Key

VTHYMQJYAFJODD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C1C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.